5-{[(2,4-Dichlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid
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Overview
Description
5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid: is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of 5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
5-[(2,4-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid can be compared with other similar compounds such as:
- 2-[(2,4-Dichlorobenzoyl)amino]-4,5-dimethoxybenzoic acid
- 2-[(2-Chlorobenzoyl)amino]-4,5-dimethoxybenzoic acid
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities
Properties
Molecular Formula |
C14H9Cl2NO4 |
---|---|
Molecular Weight |
326.1 g/mol |
IUPAC Name |
5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H9Cl2NO4/c15-7-1-3-9(11(16)5-7)13(19)17-8-2-4-12(18)10(6-8)14(20)21/h1-6,18H,(H,17,19)(H,20,21) |
InChI Key |
HJXSODMZEPBYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O)O |
Origin of Product |
United States |
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